ANDROSTERONE HEPTANOATE(P)
Description
Overview of Androgen Esters as Advanced Chemical Tools in Steroidogenesis Studies
Androgen esters are invaluable for studying steroidogenesis—the intricate network of enzymatic reactions that produce steroid hormones. By introducing an esterified androgen like Androsterone (B159326) Heptanoate (B1214049) into a biological system, researchers can trace its metabolic fate with precision. The ester group acts as a temporary mask, allowing the compound to be introduced and then gradually hydrolyzed by cellular esterases to release the active androgen, Androsterone. jst.go.jp
This controlled release allows for detailed investigation of specific enzymatic steps. For example, researchers can study the activity of enzymes like 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which are involved in the interconversion of Androsterone and other key androgens like dihydrotestosterone (B1667394) (DHT). wikipedia.org The use of esterified substrates helps in understanding the kinetics and substrate specificity of these enzymes within complex cellular environments. researchgate.net Furthermore, microbe-mediated biotransformation studies often utilize steroid esters to produce key intermediates for the synthesis of other hormones, highlighting their role in both research and industrial applications. mdpi.comspringernature.com
Theoretical Basis and Rationale for Esterification in Steroid Research Design
The primary rationale for esterifying steroids like Androsterone is to alter their pharmacokinetic profile. Esterification significantly increases the lipophilicity (fat solubility) of the steroid molecule. wikipedia.orgwikipedia.org This change has several important consequences for research and therapeutic design.
Prolonged Duration of Action : When an oil-soluble steroid ester is injected intramuscularly, it forms a depot within the muscle tissue. wikipedia.orgpopline.org The highly lipophilic compound is released slowly from this depot into the bloodstream. The rate of release is largely dependent on the length of the fatty acid chain of the ester; longer chains generally result in slower absorption and a longer duration of action. popline.orgnih.gov This creates a stable, long-lasting supply of the steroid, which is ideal for studies requiring consistent exposure over time without the need for frequent administration. nih.gov
Enhanced Solubility : The solubility of a steroid can be tailored by selecting an appropriate ester. While long-chain fatty acid esters increase lipid solubility, other esters, such as phosphate (B84403) or succinate (B1194679) esters, can dramatically increase water solubility, which is useful for creating aqueous formulations. researchgate.netnih.govresearchgate.net
This ability to fine-tune the release and distribution of a steroid allows for more controlled and predictable experimental conditions, making steroid esters powerful tools for pharmacological investigation. wikipedia.org
Table 1: Comparison of Physicochemical Properties of a Parent Steroid vs. its Heptanoate Ester This table provides a generalized comparison based on established principles of steroid esterification.
| Property | Parent Steroid (e.g., Androsterone) | Heptanoate Ester (e.g., Androsterone Heptanoate) | Rationale |
|---|---|---|---|
| Molecular Weight | Lower | Higher | Addition of the C7H14O functional group. |
| Lipophilicity | Moderate | Significantly Higher | The long alkyl chain of heptanoic acid increases fat solubility. wikipedia.orgwikipedia.org |
| Water Solubility | Low | Very Low | Increased lipophilicity leads to decreased water solubility. evitachem.com |
| Release from Depot | N/A (not used in depots) | Slow and Sustained | Forms an oil-based depot from which it is slowly released. popline.orgnih.gov |
| Biological Activity | Active | Inactive (Prodrug) | The ester must be cleaved by esterases to release the active parent steroid. wikipedia.org |
Historical Trajectories and Landmark Discoveries in Androsterone Research
The story of Androsterone is a key chapter in the history of endocrinology. Its discovery predates that of testosterone (B1683101), the principal male androgen.
In 1931, Adolf Butenandt and Kurt Tscherning accomplished the monumental task of isolating the first crystalline androgen from over 17,000 liters of male urine. wikipedia.orgbritannica.com They named this compound Androsterone. britannica.com This discovery provided the first concrete evidence of a specific chemical substance responsible for male characteristics and was a crucial step that paved the way for the later isolation of the more potent testosterone from testicular extracts in 1935. britannica.comresearchgate.netbiomedres.us
Initially, Androsterone was thought to be the primary male sex hormone. However, it was soon demonstrated that testosterone was significantly more potent. britannica.com Subsequent research clarified that Androsterone is, in fact, a major metabolite of testosterone and dihydrotestosterone (DHT). wikipedia.orgebi.ac.uk Its formation is a key part of the metabolic pathway for clearing androgens from the body. wikipedia.org More recent research has revitalized interest in Androsterone, revealing its role as a neurosteroid that can modulate brain function by interacting with GABA-A receptors. wikipedia.orgebi.ac.uknih.govacs.org This has opened new avenues of investigation into its potential physiological and pharmacological effects beyond its classical identity as a weak androgen.
Table 2: Key Milestones in Androsterone Research
| Year | Discovery / Milestone | Significance |
|---|---|---|
| 1931 | Isolation and identification of Androsterone by Adolf Butenandt and Kurt Tscherning. wikipedia.orgbritannica.com | First isolation of a crystalline androgen, proving the chemical basis of male hormones. |
| 1935 | Isolation of Testosterone. researchgate.netbiomedres.us | Revealed that Androsterone was a less potent androgen than Testosterone. |
| Mid-20th Century | Elucidation of steroid metabolic pathways. | Established Androsterone as a primary metabolite of Testosterone and DHT. wikipedia.orgebi.ac.uk |
| Late 20th/Early 21st Century | Identification of Androsterone as a neurosteroid. wikipedia.orgnih.gov | Discovered its function as a positive allosteric modulator of GABA-A receptors, influencing brain activity. ebi.ac.ukacs.org |
Properties
CAS No. |
123885-57-4 |
|---|---|
Molecular Formula |
C26H42O3 |
Molecular Weight |
402.619 |
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] heptanoate |
InChI |
InChI=1S/C26H42O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h18-22H,4-17H2,1-3H3/t18-,19+,20-,21-,22-,25-,26-/m0/s1 |
InChI Key |
DAKMIIQZUWWUNN-CJVRWNGOSA-N |
SMILES |
CCCCCCC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4=O)C)C |
Synonyms |
ANDROSTERONE HEPTANOATE(P) |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Androsterone Heptanoate
Strategies for Esterification of Steroid Alcohols: A Comprehensive Review
Esterification of the hydroxyl group on a steroid nucleus is a common and effective strategy to create prodrugs with modified lipophilicity and duration of action. In the case of Androsterone (B159326), which possesses a hydroxyl group at the 3α-position, esterification with heptanoic acid yields Androsterone Heptanoate (B1214049).
The esterification of androsterone with heptanoyl chloride is a direct and efficient method for the synthesis of Androsterone Heptanoate. This reaction is a nucleophilic acyl substitution where the hydroxyl group of androsterone acts as a nucleophile, attacking the electrophilic carbonyl carbon of heptanoyl chloride. chemguide.co.uklibretexts.orgyoutube.com To facilitate this reaction and to neutralize the hydrogen chloride byproduct, a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically employed. researchgate.netrsc.org The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction rate. researchgate.netrsc.org
The general reaction scheme is as follows:
Androsterone + Heptanoyl Chloride --(Base, Catalyst)--> Androsterone Heptanoate + HCl
A typical laboratory-scale synthesis would involve dissolving androsterone in a suitable anhydrous solvent, such as dichloromethane (B109758) or diethyl ether, followed by the addition of the base and a catalytic amount of DMAP. Heptanoyl chloride is then added, often dropwise and at a controlled temperature to manage the exothermic nature of the reaction. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, a standard work-up procedure is followed, which typically involves washing the organic layer with aqueous solutions to remove the catalyst, any unreacted starting materials, and byproducts. The final product is then isolated by evaporation of the solvent and can be further purified. A patent for the preparation of various androsterone esters, including the heptanoate (referred to as enanthate), indicates that these compounds can be prepared by known esterification methods. google.com
| Parameter | Typical Condition |
| Steroid Substrate | Androsterone |
| Acylating Agent | Heptanoyl Chloride |
| Base | Triethylamine or Pyridine |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | 24 hours |
| Temperature | Room Temperature |
This table represents typical conditions for the esterification of a steroid alcohol with an acyl chloride and may be adapted for the synthesis of Androsterone Heptanoate.
The targeted synthesis of analogues of Androsterone Heptanoate can be approached by modifying either the steroid nucleus or the ester side chain. researchgate.netnih.gov Modifications to the androsterone backbone can introduce new biological activities or alter existing ones. For instance, the introduction of substituents at various positions on the steroid rings can influence receptor binding affinity and metabolic stability. Research on other androstane (B1237026) derivatives has explored modifications such as the introduction of hydroxyl, carbonyl, or methoxy (B1213986) groups at the C-11 position. nih.gov Furthermore, the synthesis of heterocyclic derivatives of androsterone has been a subject of investigation. google.com
To create analogues of Androsterone Heptanoate, one could start with a modified androsterone precursor and then perform the esterification with heptanoyl chloride as described previously. Alternatively, Androsterone Heptanoate itself could serve as a starting material for further chemical transformations, although this is often less efficient due to potential side reactions with the ester group.
Another approach to creating analogues is to vary the ester side chain. Instead of heptanoyl chloride, other acyl chlorides or acid anhydrides with different chain lengths, branching, or functional groups could be used. This would result in a series of Androsterone esters with a range of physicochemical properties, which could be screened for desired biological activities.
| Analogue Type | Synthetic Strategy | Potential Starting Material |
| Ring-Substituted Analogue | Esterification of a pre-functionalized androsterone derivative. | 11α-Hydroxyandrosterone |
| Heterocyclic Analogue | Synthesis of a heterocyclic-fused androsterone followed by esterification. | Androsterone-derived heterocyclic compound |
| Modified Ester Chain Analogue | Esterification of androsterone with a different acyl chloride. | Androsterone and Cyclopentylpropionyl chloride |
This table outlines potential strategies for the synthesis of Androsterone Heptanoate analogues based on known synthetic methodologies for other steroid derivatives.
Chromatographic and Spectroscopic Techniques for Product Purification and Structural Elucidation
Following the synthesis of Androsterone Heptanoate, purification and structural confirmation are essential steps to ensure the identity and purity of the compound.
Purification is commonly achieved using chromatographic techniques. rsc.orgnih.govresearchgate.netscispace.comaustinpublishinggroup.com Thin-layer chromatography (TLC) is often used for rapid monitoring of the reaction progress and for preliminary purity assessment. nih.gov For larger scale purification, column chromatography with silica (B1680970) gel as the stationary phase is a standard method. researchgate.net High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for the final purification and quantitative analysis of steroid esters. nih.govkisti.re.kr The choice of mobile phase and column is critical for achieving good separation. nih.gov
Structural elucidation relies on a combination of spectroscopic methods. Infrared (IR) spectroscopy can confirm the presence of key functional groups. For Androsterone Heptanoate, one would expect to see characteristic absorption bands for the C=O stretching of the ketone group in the steroid A-ring and the C=O stretching of the ester group. nih.gov
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule. nist.govresearchgate.netmdpi.comnih.gov The mass spectrum of Androsterone Heptanoate would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can help to confirm the structure of both the steroid and the ester components.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for detailed structural analysis. chemicalbook.comnih.govrsc.orgrsc.org 1H NMR spectroscopy would show signals for all the protons in the molecule, and their chemical shifts and coupling patterns would be characteristic of the Androsterone Heptanoate structure. The addition of the heptanoate group would introduce new signals in the aliphatic region of the spectrum. 13C NMR spectroscopy would similarly show distinct signals for each carbon atom in the molecule.
| Technique | Expected Observations for Androsterone Heptanoate |
| Infrared (IR) Spectroscopy | C=O stretch (ketone) ~1740 cm-1, C=O stretch (ester) ~1730 cm-1, C-O stretch ~1170 cm-1 |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z corresponding to C26H42O3. Fragmentation pattern showing loss of the heptanoate side chain. |
| 1H NMR Spectroscopy | Characteristic signals for the steroid backbone protons, plus additional signals for the heptanoate chain (e.g., a triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups). |
| 13C NMR Spectroscopy | Characteristic signals for the steroid backbone carbons, plus additional signals for the carbonyl and alkyl carbons of the heptanoate chain. |
This table summarizes the expected spectroscopic data for Androsterone Heptanoate based on the known data for androsterone and general principles of spectroscopy for esters.
Comprehensive Analysis of Biotransformation and Metabolic Fates in Preclinical and in Vitro Systems
Enzymatic Hydrolysis Mechanisms of Androsterone (B159326) Heptanoate (B1214049) (P)
The first crucial step in the biotransformation of Androsterone Heptanoate (P) is the cleavage of the heptanoate ester bond to release the active androgen, Androsterone (P), and heptanoic acid. This process is catalyzed by a class of enzymes known as esterases.
Identification and Characterization of Esterase Enzymes in Relevant Biological Matrices (e.g., cell cultures, tissue homogenates)
While specific studies on the hydrolysis of Androsterone Heptanoate are not extensively documented, the enzymatic cleavage of steroid esters is a well-established metabolic process. Non-specific esterases, particularly carboxylesterases, are abundantly present in various biological matrices and are responsible for the hydrolysis of a wide range of ester-containing compounds, including steroid esters. nih.gov These enzymes are found in high concentrations in the liver, as well as in other tissues such as the colon, stomach, breast, and brain. nih.gov
In vitro studies using tissue homogenates and cell cultures have been instrumental in identifying the esterase activity on steroid esters. For instance, research on other steroid esters, such as testosterone (B1683101) esters, has demonstrated that lipases from sources like Aspergillus oryzae and Candida antarctica A can efficiently hydrolyze these compounds. google.com It is highly probable that similar non-specific esterases and lipases present in human tissues are responsible for the hydrolysis of Androsterone Heptanoate. These enzymes are not highly specific to the steroid moiety but rather to the ester linkage, suggesting that Androsterone Heptanoate would be a substrate for these hydrolytic enzymes. oup.comjst.go.jp
Table 1: Potential Esterase Enzymes Involved in Androsterone Heptanoate Hydrolysis
| Enzyme Family | General Location | Substrate Specificity |
| Carboxylesterases (CES) | Liver, Intestine, Lungs, Kidney, Brain, Monocytes, Mammary Tissue | Broad specificity for various ester-containing xenobiotics and endogenous compounds, including steroid esters. nih.gov |
| Lipases | Adipose Tissue, Pancreas, Liver | Primarily hydrolyze triglycerides, but can also act on other lipid-soluble esters, including steroid esters. google.com |
| Sterol Esterases | Various Tissues | Catalyze the hydrolysis of sterol esters to a sterol and a fatty acid. jax.org |
Quantitative Kinetic Studies of Hydrolytic Conversion to Androsterone (P)
Kinetic studies on other steroid esters, such as beclomethasone-17,21-dipropionate, have been conducted in human mononuclear leukocytes and mammary tissue, demonstrating measurable and reproducible esterase activity. nih.gov Similar methodologies could be applied to determine the kinetic parameters (Km and Vmax) for Androsterone Heptanoate hydrolysis in various tissues. Such studies would be crucial for understanding the rate of Androsterone (P) formation and its subsequent pharmacological effects.
Intrinsic Metabolic Pathways of Androsterone (P) and its Conjugates
Once Androsterone (P) is released from its heptanoate ester, it undergoes further metabolism through two primary pathways: conjugation for excretion and enzymatic interconversion with other androgens.
Glucuronidation and Sulfation of Androsterone (P) in Hepatic and Extrahepatic Tissues (e.g., prostate, breast, ovary, sebocytes)
Conjugation is a major pathway for the inactivation and elimination of androgens. Androsterone is extensively metabolized through glucuronidation and sulfation, primarily in the liver, but also in extrahepatic tissues. wikipedia.orgwikipedia.org These conjugated forms are more water-soluble and are readily excreted in the urine. wikipedia.orgbham.ac.uk
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs). In humans, UGT2B17 and UGT2B15 are key enzymes involved in androgen glucuronidation. mdpi.comcas.cz Androsterone glucuronide is a major urinary metabolite. wikipedia.orgnih.gov Studies in mice have shown that the liver and kidneys are the primary sites for androgen glucuronidation. mdpi.com
Sulfation: Sulfotransferases (SULTs) are responsible for the sulfation of androgens. Androsterone sulfate (B86663) is another important conjugate found in circulation and urine. wikipedia.orgwikipedia.org
Tissue-Specific Conjugation:
Liver: The liver is the main site for both glucuronidation and sulfation of androgens, preparing them for excretion. glowm.com
Prostate: The prostate contains UGT enzymes (UGT2B15 and UGT2B17) that glucuronidate androgens, which is considered a major inactivation pathway in this tissue. ki.se Post-prostatectomy studies have shown a significant decrease in urinary DHT glucuronides and an increase in Androsterone glucuronide, highlighting the prostate's role in androgen metabolism. ki.se
Breast: Breast tissue is capable of metabolizing androgens, and the formation of conjugated metabolites is an important aspect of local hormone regulation. nih.govdrdimitrakakis.gr
Ovary: The ovary produces androgens, and subsequent metabolism, including conjugation, occurs within the follicular microenvironment. bham.ac.uk
Sebocytes: In the skin, sebocytes actively metabolize androgens. The formation of androsterone glucuronide in the skin is considered a marker of peripheral androgen metabolism. nih.gov Studies in women with acne have suggested that increased Androsterone metabolism and elevated levels of Androsterone glucuronide are present. nih.gov
Table 2: Key Conjugation Enzymes and Metabolites of Androsterone (P)
| Conjugation Pathway | Key Enzymes | Major Metabolite | Primary Tissues |
| Glucuronidation | UGT2B17, UGT2B15 | Androsterone glucuronide | Liver, Prostate, Kidney mdpi.comcas.czki.se |
| Sulfation | SULTs | Androsterone sulfate | Liver, Adrenal Glands wikipedia.orgwikipedia.org |
Characterization of Oxidative and Reductive Metabolites of Androsterone (P)
Androsterone (P) is part of a complex network of androgen metabolism involving various oxidative and reductive enzymes. These transformations can lead to both more and less active androgens.
Key enzymatic reactions include:
Oxidation at the 3α-hydroxyl group: 3α-hydroxysteroid dehydrogenases (3α-HSDs) can reversibly oxidize Androsterone to 5α-androstanedione. nih.gov Studies have shown that Androsterone can be extensively dehydrogenated at the C-3 position and then re-synthesized. oup.com
Reduction of the 17-keto group: 17β-hydroxysteroid dehydrogenases (17β-HSDs) can reduce the 17-keto group of Androsterone to form 5α-androstane-3α,17β-diol (Androstanediol). aacrjournals.org
These metabolic conversions have been observed in various tissues:
Prostate: In prostate cancer cells, Androsterone is a significant metabolite of androstenedione (B190577). nih.gov It can also be formed from the metabolism of androstanediol. aacrjournals.org
Breast: Normal breast and breast carcinoma tissues metabolize androstenedione to Androsterone and other 5α-reduced metabolites. nih.govoup.com
Sebocytes: Cultured human sebocytes metabolize testosterone to various compounds, including Androsterone. researchgate.netthieme-connect.comresearchgate.net
Enzymatic Interconversion Pathways with Dihydrotestosterone (B1667394) (DHT) and Other Androgens
Androsterone is intricately linked to the potent androgen Dihydrotestosterone (DHT) through a series of reversible enzymatic reactions. These pathways are crucial for regulating androgenic activity at the tissue level.
The primary pathway involves the following steps:
Testosterone is converted to DHT by 5α-reductase. nih.gov
DHT is then reversibly converted to the less active 5α-androstane-3α,17β-diol by 3α-HSDs. aacrjournals.org
5α-androstane-3α,17β-diol can be oxidized to Androsterone by 17β-HSDs. nih.gov
Conversely, Androsterone can be a precursor for the synthesis of DHT through a "backdoor pathway". wikipedia.orge-apem.org This pathway bypasses testosterone and involves the conversion of Androsterone to 5α-androstane-3α,17β-diol, which is then oxidized to DHT. wikipedia.org This backdoor pathway is particularly relevant in certain physiological and pathological conditions, such as in the human male fetus and in castration-resistant prostate cancer. wikipedia.orgoup.compnas.org
Table 3: Key Enzymes in the Interconversion of Androsterone and DHT
| Enzyme | Reaction | Tissue Relevance |
| 5α-reductase | Testosterone → DHT; Androstenedione → 5α-androstanedione | Prostate, Skin (sebocytes), Liver researchgate.netnih.gov |
| 3α-hydroxysteroid dehydrogenase (3α-HSD) | DHT ↔ 5α-androstane-3α,17β-diol; 5α-androstanedione → Androsterone | Prostate, Liver, Skin nih.govaacrjournals.orgoup.com |
| 17β-hydroxysteroid dehydrogenase (17β-HSD) | Androsterone ↔ 5α-androstane-3α,17β-diol; Androstenedione ↔ Testosterone | Prostate, Breast, Ovary, Adipose Tissue bham.ac.ukaacrjournals.orgnih.gov |
The metabolic fate of Androsterone Heptanoate (P) is a multi-step process initiated by ester hydrolysis, followed by a complex interplay of conjugation and interconversion pathways of the resulting Androsterone (P). The tissue-specific expression and activity of these enzymes ultimately dictate the local androgenic environment and the systemic clearance of this compound.
Elucidation of the "Backdoor Pathway" to DHT Synthesis Involving Androsterone (P) as an Intermediate
Recent research has illuminated an alternative route to the potent androgen dihydrotestosterone (DHT), known as the "backdoor pathway," which bypasses the conventional intermediate, testosterone. nih.govnih.govwikipedia.org This pathway is particularly significant in fetal development and certain pathological states. nih.govwikipedia.org A key intermediate in this pathway is androsterone, which serves as a precursor to DHT. nih.govnih.govwikipedia.org
The backdoor pathway begins with 17α-hydroxyprogesterone, which undergoes a series of enzymatic conversions. nih.govwikipedia.org This intermediate is first reduced by 5α-reductase (SRD5A1) and then by a 3α-hydroxysteroid dehydrogenase (AKR1C2 or AKR1C4) to form 17OH-allopregnanolone. nih.govresearchgate.net The enzyme P450c17 (CYP17A1) then acts on 17OH-allopregnanolone to produce androsterone. nih.govresearchgate.net
Studies in human male fetuses have identified androsterone as the primary circulating androgen derived from this pathway. nih.govwikipedia.org Interestingly, the synthesis of these backdoor intermediates, including androsterone, primarily occurs in non-gonadal tissues such as the placenta, fetal liver, and adrenal glands, rather than the testes. nih.govnih.govplos.org Placental progesterone (B1679170) is a major substrate for this synthesis. nih.govwikipedia.org Androsterone is then transported through the circulation to target tissues. nih.gov
In these target tissues, androsterone is further metabolized to 5α-androstane-3α,17β-diol (androstanediol). nih.govnih.gov This conversion is catalyzed by 17β-hydroxysteroid dehydrogenases. nih.govnih.gov Finally, androstanediol is oxidized to the biologically active DHT. nih.govnih.gov This final step highlights the crucial role of androsterone as a direct precursor to DHT in the backdoor pathway, contributing to masculinization during fetal development. wikipedia.org
The elucidation of this pathway has provided significant insights into androgen biosynthesis and its regulation, particularly in contexts where the classic testosterone-dependent pathway may not be the sole contributor to DHT levels. wikipedia.orgresearchgate.net
Functional Role of 3α-Hydroxysteroid Dehydrogenase and 17β-Hydroxysteroid Dehydrogenase in Androsterone (P) to DHT Interconversion
The conversion of androsterone to dihydrotestosterone (DHT) is a critical step in the "backdoor pathway" of androgen synthesis and involves the sequential action of two key enzyme families: 17β-hydroxysteroid dehydrogenases (17β-HSDs) and 3α-hydroxysteroid dehydrogenases (3α-HSDs). nih.govwikipedia.org These enzymes are responsible for the interconversion of steroids, regulating the local concentration of active androgens in various tissues. oup.comwikipedia.org
Initially, androsterone is converted to 5α-androstane-3α,17β-diol (androstanediol). nih.govnih.gov This reaction is catalyzed by a 17β-HSD enzyme, which reduces the 17-keto group of androsterone. nih.govwikipedia.org Several isoforms of 17β-HSD exist, and specific types, such as testicular 17β-HSD type 3 (HSD17B3) and adrenal 17β-HSD type 5 (AKR1C3), have been implicated in this conversion. nih.gove-apem.org
Subsequently, androstanediol is oxidized to DHT. nih.govnih.gov This reaction is catalyzed by a 3α-HSD, which acts on the 3α-hydroxyl group of androstanediol. wikipedia.orgnih.gov The enzyme 17β-HSD6 (also known as RoDH) is thought to be involved in this final oxidative step to produce the potent androgen, DHT. nih.gove-apem.org It's important to note that these enzymatic reactions can be reversible. For instance, DHT can be inactivated by conversion back to androstanediol by reductive 3α-HSDs like AKR1C2. nih.govbioscientifica.com
The balance between the oxidative and reductive activities of these HSDs is crucial in determining the net production of DHT from androsterone. oup.com This intricate enzymatic interplay ensures precise regulation of androgen levels within target tissues, which is vital for normal physiological processes. oup.comoup.com
Table 1: Key Enzymes in the Conversion of Androsterone to DHT
| Enzyme Family | Specific Isoforms | Function in Pathway |
|---|---|---|
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | HSD17B3, AKR1C3 | Converts androsterone to 5α-androstane-3α,17β-diol (androstanediol). nih.gove-apem.org |
| 3α-Hydroxysteroid Dehydrogenase (3α-HSD) | 17β-HSD6 (RoDH) | Oxidizes androstanediol to dihydrotestosterone (DHT). nih.gove-apem.org |
| AKR1C2 | Can inactivate DHT by converting it back to androstanediol. nih.govbioscientifica.com |
Investigation of Microbial Biotransformation and Enzymatic Modifications of Steroid Heptanoates
The biotransformation of steroids, including their esterified forms like heptanoates, using microorganisms is a significant area of research for producing novel and valuable steroid derivatives. nih.govlookchem.com Microbial systems, particularly fungi, possess a diverse array of enzymes that can catalyze specific modifications of the steroid scaffold, such as hydroxylation, oxidation, reduction, and hydrolysis. lookchem.comnih.gov These enzymatic modifications can enhance the biological activity of steroid drugs. rsc.org
A study investigating the microbial transformation of testosterone heptanoate by four different filamentous fungi—Absidia griseolla, Acremonium chrysogenu, Fusarium fujikuroi, and Fusarium solani—demonstrated the hydrolysis of the heptanoate ester as a primary step. nih.govresearchgate.net Following hydrolysis to testosterone, further modifications were observed. F. fujikuroi and F. solani primarily produced 6β-hydroxy testosterone, while A. griseolla and A. chrysogenu yielded 14α-hydroxy testosterone as the major metabolite. nih.govresearchgate.net This indicates that the initial hydrolysis of the ester is a prerequisite for subsequent enzymatic actions by these fungi. lookchem.com
Another study on the biotransformation of drostanolone (B1670957) heptanoate using Beauveria bassiana and Macrophomina phaseolina also showed hydrolysis of the C-17 ester moiety as one of the metabolic reactions. nih.goveui.eu In addition to hydrolysis, these fungi were capable of introducing hydroxyl groups at various positions on the steroid nucleus and reducing the C-3 carbonyl group. nih.goveui.eu
Enzymatic acylation and deacylation are crucial strategies for modifying the properties of steroids. rsc.org While chemical methods for site-specific acylation can be challenging, enzymatic approaches offer a more sustainable and selective alternative. rsc.org For instance, lipases are enzymes that can be used for the transesterification of steroid esters. google.com The use of specific lipases, such as those from Aspergillus oryzae or Candida antarctica A, can achieve highly regioselective hydrolysis of testosterone esters, yielding the parent steroid with high purity. google.com These enzymatic processes highlight the potential for creating diverse steroid analogues through controlled microbial or enzymatic modifications of steroid heptanoates. nih.gov
Table 2: Microbial Biotransformation of Steroid Heptanoates
| Original Compound | Microorganism | Major Metabolites/Modifications |
|---|---|---|
| Testosterone Heptanoate | Fusarium fujikuroi, Fusarium solani | Testosterone, Androst-4-ene-3,17-dione, 6β-hydroxy testosterone. nih.gov |
| Testosterone Heptanoate | Absidia griseolla, Acremonium chrysogenu | Testosterone, 6β-hydroxy testosterone, 14α-hydroxy testosterone. nih.gov |
| Drostanolone Heptanoate | Beauveria bassiana, Macrophomina phaseolina | Hydrolysis of the C-17 ester, hydroxylation at C-5, C-7, C-11, C-14, C-15, and C-20, and reduction of the C-3 carbonyl group. nih.goveui.eu |
Molecular Interactions and Receptor Dynamics in Controlled Research Models
Androgen Receptor (AR) Binding Affinity and Selectivity Profiling (In Vitro Studies)oup.comoup.comnih.govuomustansiriyah.edu.iqnih.govacs.orgfrontiersin.org
The initiation of an androgenic response is contingent upon the binding of a ligand to the Ligand-Binding Domain (LBD) of the AR. The affinity and selectivity of this binding are critical determinants of a compound's potency and biological effects. In vitro studies are essential for characterizing these initial molecular events in a controlled environment, free from the complexities of metabolic conversion and distribution.
Direct binding assays for Androsterone (B159326) Heptanoate (B1214049) are not commonly reported in scientific literature, as it is an esterified prodrug. The heptanoate ester at the 3α-hydroxyl position renders the molecule inactive until it is cleaved by esterase enzymes in the body to release Androsterone. The binding affinity of the active metabolite, Androsterone, is then compared to that of DHT, the most potent natural androgen.
Research findings consistently demonstrate that Dihydrotestosterone (B1667394) (DHT) is a far more potent agonist of the androgen receptor than Androsterone. nih.gov DHT binds to the human AR with a very high affinity, with reported equilibrium dissociation constant (Kd) values in the range of 0.25 to 0.5 nM. wikipedia.org This high affinity is a key factor in its powerful physiological effects. In contrast, Androsterone is considered a significantly weaker androgen, exhibiting a lower binding affinity for the AR. While testosterone (B1683101), the precursor to DHT, binds with high affinity (Kd ≈ 0.4 to 1.0 nM), Androsterone's affinity is considerably less, reflecting its role as a weaker metabolic byproduct. nih.govwikipedia.org
The formation of DHT from testosterone via the enzyme 5α-reductase is seen as a natural method for amplifying the androgenic signal in target tissues like the prostate. nih.gov The significantly higher binding affinity of DHT compared to other androgens like Androsterone underscores its critical role in male sexual development and function. ub.eduwikipedia.org
| Compound | Relative Binding Affinity (RBA) to AR | Potency Classification |
|---|---|---|
| Dihydrotestosterone (P) | High (Kd ≈ 0.25-0.5 nM) wikipedia.org | Potent Agonist nih.gov |
| Testosterone (P) | High (Kd ≈ 0.4-1.0 nM) wikipedia.org | Potent Agonist oup.com |
| Androsterone (P) | Low to Moderate nih.gov | Weak Agonist nih.gov |
| Androsterone Heptanoate (P) | Negligible (Prodrug) | Inactive Prodrug |
Beyond simple binding affinity (Kd), the kinetics of the ligand-receptor interaction—specifically the rates of association (kon) and dissociation (koff)—provide deeper insight into the mechanism of action. The duration of the ligand-receptor complex is a critical factor in stabilizing the receptor and initiating the downstream transcriptional events. oup.com
Potent androgens like DHT are characterized not only by high affinity but also by a slow rate of dissociation from the AR. oup.comnih.gov Studies have shown that the dissociation half-time of DHT from the AR can be up to three times longer than that of testosterone. oup.comnih.gov This prolonged receptor occupancy by DHT leads to greater stabilization of the AR protein, which would otherwise be rapidly degraded in its unbound state. oup.comnih.gov This stabilization is crucial for the subsequent steps of nuclear translocation, dimerization, and effective gene regulation.
While specific kinetic data for Androsterone are less prevalent, its classification as a weaker androgen suggests a faster dissociation rate from the AR compared to DHT. A ligand with a faster koff would result in a shorter-lived ligand-receptor complex, providing a weaker and less sustained signal for transcriptional activation. This kinetic profile is consistent with the observed lower biological potency of Androsterone. oup.com The stability of the AR-ligand complex, therefore, is directly related to the androgenic potential of the steroid. oup.com
Exploration of Interaction Profiles with Other Steroid Receptors (e.g., Estrogen Receptors) in Cellular Systemsub.eduoup.comfrontiersin.org
While the primary target of androgens is the AR, many steroids exhibit cross-reactivity with other members of the nuclear receptor superfamily. nih.gov Investigating these off-target interactions is crucial for understanding the full biological profile of a compound.
In cellular systems, Androsterone and its metabolites have been shown to interact with receptors other than the AR. Notably, Androsterone can act as a positive allosteric modulator of the GABA-A receptor in the central nervous system, which is an inhibitory ligand-gated ion channel. nih.govfrontiersin.orgnih.gov This interaction is distinct from its activity at the AR and contributes to the neuroactive properties of the steroid.
Regarding other steroid receptors, research has demonstrated that physical interactions can occur between the AR and estrogen receptor-alpha (ERα). nih.gov Coexpression of both receptors in cellular models has been shown to mutually inhibit their respective transactivational capabilities. For instance, the presence of ERα can decrease AR-mediated gene activation, and conversely, AR can significantly reduce ERα's activity. nih.gov However, this interaction appears specific to ERα, as ERβ does not show a similar interaction with the AR. nih.gov While testosterone may show low-affinity cross-reactivity with estrogen and progesterone (B1679170) receptors, DHT is more specific to the AR. nih.gov Furthermore, metabolites of DHT can act as agonists of ERβ. wikipedia.org Some studies have also indicated that Androsterone can activate the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism, suggesting a broader metabolic role. oup.com
Androgen-Dependent Gene Expression Modulation and Downstream Signaling Cascades (In Vitro and Cell-Based Assays)ub.eduoup.comnih.gov
The binding of an agonist like Androsterone to the AR initiates a conformational change in the receptor. This change causes the dissociation of heat shock proteins, allowing the activated AR to translocate from the cytoplasm into the nucleus. ub.edu Inside the nucleus, the receptor dimerizes and binds to specific DNA sequences known as Androgen-Response Elements (AREs) located in the promoter regions of target genes. ub.edu This binding event recruits a complex of co-regulatory proteins (coactivators or corepressors) that ultimately modulate the transcription of androgen-dependent genes. nih.gov
Cell-based assays, such as reporter gene assays, are widely used to quantify the transcriptional activity of AR ligands. researchgate.net In these systems, cells are transfected with an AR expression vector along with a reporter plasmid containing a luciferase gene under the control of an ARE-driven promoter. The amount of light produced by luciferase is proportional to the level of AR activation. Such assays confirm that potent androgens like DHT induce a strong transcriptional response at low nanomolar concentrations. oup.com Weaker androgens, such as Androsterone, would require higher concentrations to elicit a comparable response, if at all.
The downstream signaling cascades initiated by AR activation are extensive and tissue-specific, regulating genes involved in processes from cell proliferation and differentiation to metabolism. nih.govplos.org For example, androgens are known to regulate the expression of genes critical for ovarian function and prostate cell growth. nih.govmdpi.com The specific pattern of gene expression can be influenced by the ligand's structure, the cellular context, and the balance of coactivator and corepressor proteins. nih.gov
Structure-Activity Relationship (SAR) Investigations of Androsterone (P) Esters and Their Core Structureoup.comnih.govfrontiersin.orgmdpi.com
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a steroid influences its biological activity. For androgens, key structural features of the steroid nucleus determine its ability to bind to and activate the AR.
Key SAR findings for steroidal androgens include:
The 17β-Hydroxyl Group: This group is considered essential for high-affinity interaction with the AR's ligand-binding pocket. nih.gov
The 3-Position on the A-Ring: A ketone group (as in DHT) or a 3α-hydroxyl group (as in Androsterone) is crucial for androgenic activity. nih.govresearchgate.net The 3-keto group generally confers higher activity.
A/B Ring Fusion: The 5α-configuration of the steroid backbone, as found in DHT and Androsterone, is a hallmark of potent androgens. The alternative 5β-configuration (e.g., in etiocholanolone) results in a bent molecular shape that does not bind effectively to the AR. nih.gov
Esterification: The addition of an ester group, such as the heptanoate in Androsterone Heptanoate, at a hydroxyl position (typically C17β or C3α) is a common medicinal chemistry strategy. wikipedia.org This modification increases the lipophilicity of the molecule, which alters its absorption and distribution properties, often creating a long-acting depot effect when administered intramuscularly. The ester itself does not contribute to receptor binding; it must be cleaved by esterases in the body to release the active parent steroid. nih.govresearchgate.net
Modifications at Other Positions: Substitutions at various other positions on the steroid core can dramatically alter activity. For example, removal of the C19-methyl group (as in 19-nortestosterone derivatives) can increase the anabolic-to-androgenic ratio, while alkylation at the C17α position increases oral bioavailability but can also confer hepatotoxicity. wikipedia.org
Pharmacokinetic and Pharmacodynamic Research in Preclinical Animal Models
Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Laboratory Animal Systems
ADME studies in laboratory animals are fundamental to characterizing how the system processes Androsterone (B159326) Heptanoate (B1214049). These studies trace the journey of the compound from administration to excretion, identifying the chemical transformations it undergoes.
Once in the biological system, Androsterone Heptanoate undergoes enzymatic hydrolysis, a critical first step in its activation. evitachem.com This reaction cleaves the heptanoate ester bond, releasing the active steroid, Androsterone, and heptanoic acid. evitachem.com This process is not instantaneous; the kinetics of this hydrolysis dictate the rate at which the active compound becomes available.
Table 1: Metabolic Pathway of Androsterone Heptanoate
This table outlines the key metabolic transformations of Androsterone Heptanoate in vivo.
| Step | Precursor Compound | Enzyme(s) | Resulting Metabolite(s) | Biological Significance |
| 1 | Androsterone Heptanoate | Esterases | Androsterone, Heptanoic Acid | Release of the primary active steroid. evitachem.com |
| 2 | Androsterone | 3α-hydroxysteroid dehydrogenase, 17β-hydroxysteroid dehydrogenase | Dihydrotestosterone (B1667394) (DHT) | Formation of a highly potent androgen. evitachem.comwikipedia.org |
| 3 | Androsterone | UDP-glucuronosyltransferases, Sulfotransferases | Androsterone-glucuronide, Androsterone-sulfate | Inactivation and preparation for urinary excretion. evitachem.com |
The distribution of Androsterone Heptanoate and its metabolites is not uniform throughout the body. Due to its increased lipophilicity, the ester form is expected to distribute into adipose tissue, which can act as a reservoir, contributing to its prolonged release profile. oup.com
The concentration of active metabolites in specific tissues is dependent on the local expression and activity of metabolic enzymes. nih.gov
Liver : The liver is a primary site for steroid metabolism, including the hydrolysis of the ester and subsequent conjugation (glucuronidation and sulfation) for clearance. wiley-vch.de
Prostate and Seminal Vesicles : These androgen-sensitive tissues possess the enzymatic machinery, including 5α-reductase and hydroxysteroid dehydrogenases, to metabolize testosterone (B1683101) and its precursors. nih.gov They are key sites for the conversion of Androsterone to DHT, where DHT then exerts its potent physiological effects. wikipedia.org
Skeletal Muscle : In contrast to the prostate, skeletal muscle has low 5α-reductase activity. nih.gov Therefore, the direct effects in this tissue are more likely mediated by the parent androgen rather than its 5α-reduced metabolite.
Brain : Androsterone is known to be a neurosteroid that can cross the blood-brain barrier and modulate GABA-A receptors. wikipedia.org
Clearance of the compound and its metabolites is primarily achieved through hepatic metabolism followed by renal excretion of the water-soluble conjugates. evitachem.com
Table 2: Illustrative Tissue Distribution and Metabolic Activity
This table provides a hypothetical overview of the expected distribution and metabolic activity related to Androsterone Heptanoate in preclinical animal models.
| Tissue | Expected Compound Accumulation | Key Metabolic Activity | Primary Active Metabolite |
| Adipose Tissue | High (Ester Form) | Ester Hydrolysis (Slow) | Androsterone |
| Liver | Moderate | Ester Hydrolysis, Glucuronidation, Sulfation | Androsterone, Conjugated Metabolites |
| Prostate | Low (Ester), High (Metabolites) | Conversion of Androsterone to DHT | Dihydrotestosterone (DHT) |
| Skeletal Muscle | Moderate | Limited 5α-reduction | Androsterone, Testosterone (if formed) |
| Brain | Low (Metabolites) | Neurosteroid activity | Androsterone |
Preclinical Pharmacodynamic Explorations in Relevant Animal Models
Pharmacodynamic studies aim to determine the physiological and biochemical effects of Androsterone Heptanoate's active metabolites and the mechanisms by which these effects occur.
The pharmacodynamic actions of Androsterone Heptanoate are mediated by its active metabolites, Androsterone and particularly DHT, binding to and activating androgen receptors. evitachem.com This interaction triggers a cascade of gene expression changes that lead to androgenic effects. evitachem.com
Standard preclinical animal models, such as the castrated male rat, are often used to differentiate between anabolic (myotrophic) and androgenic activities. wiley-vch.de
Androgenic Effects : The growth of androgen-dependent tissues, such as the prostate gland and seminal vesicles, is a classic marker of androgenicity. Following administration of Androsterone Heptanoate, the local conversion to DHT in these tissues is expected to stimulate their growth and differentiation. nih.govwikipedia.org
Anabolic Effects : The myotrophic, or muscle-building, effects are assessed by measuring the weight change in specific muscles, such as the levator ani muscle in rats. wiley-vch.de This effect is a key component of the desired therapeutic profile of anabolic agents.
Table 3: Expected Pharmacodynamic Effects in Preclinical Models
| Physiological Process | Target Tissue/Organ | Animal Model | Expected Outcome |
| Androgenic Activity | Prostate, Seminal Vesicles | Castrated Male Rat | Increased tissue weight and cellular proliferation. |
| Anabolic (Myotrophic) Activity | Levator Ani Muscle | Castrated Male Rat | Increased muscle mass. wiley-vch.de |
| Neuroendocrine Regulation | Hypothalamus-Pituitary Axis | Intact Male Rat | Suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) via negative feedback. nih.gov |
| Spermatogenesis | Testes | Prepubertal Mouse | Support of germ cell development and maturation. elifesciences.org |
A critical goal of preclinical research is to establish a clear relationship between the concentration of a drug in the body over time (pharmacokinetics) and the magnitude of its physiological effect (pharmacodynamics). For Androsterone Heptanoate, this involves correlating the plasma and tissue concentrations of its active metabolites, Androsterone and DHT, with specific biological endpoints. nih.gov
For example, a study might track the plasma levels of DHT following administration of Androsterone Heptanoate and simultaneously measure a pharmacodynamic marker, such as the suppression of luteinizing hormone (LH) or the increase in the weight of the seminal vesicles. nih.gov By modeling these two sets of data, researchers can determine the concentration of the active metabolite required to achieve a specific level of effect. This PK/PD modeling is essential for understanding the onset, intensity, and duration of the compound's action and is a cornerstone of drug development. nih.gov
Advanced Analytical Methodologies for Detection and Quantification in Research Samples
State-of-the-Art Chromatographic Techniques for Separation and Quantitative Analysis
Chromatographic methods are the cornerstone of analyzing steroid esters like androsterone (B159326) heptanoate (B1214049), providing the high-resolution separation required to distinguish between structurally similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful and widely used technique for the analysis of anabolic androgenic steroids (AAS) and their metabolites. nih.govnih.gov Due to the low volatility of steroids, derivatization is a critical step to form more volatile and thermally stable products suitable for GC analysis. researchgate.net Trimethylsilyl (B98337) (TMS) derivatives are commonly prepared for this purpose. nih.govresearchgate.netusgs.gov The hyphenation of GC with MS provides high specificity, as the mass spectrometer generates data directly related to the structure of the analyte, complementing the retention time data from the gas chromatograph. thieme-connect.com High-resolution GC offers excellent separation capabilities, allowing for the multicomponent analysis of up to 50 urinary steroid metabolites simultaneously. thieme-connect.com In doping control, GC-MS is used to identify and quantify banned substances, with research focusing on the detection of long-term metabolites to extend the window of detection. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is another essential tool for the analysis of steroid esters, particularly for those in oily formulations and biological fluids like plasma. rsc.orgresearchgate.net Reversed-phase HPLC, often using a C18 column, is a common mode of separation, with mobile phases typically consisting of methanol (B129727) or acetonitrile (B52724) mixed with water. nih.govnih.gov Gradient elution is often necessary to separate a wide range of anabolic steroid esters with varying polarities. rsc.orgresearchgate.net While HPLC provides excellent separation, its coupling with detectors like mass spectrometry (LC-MS) or fluorescence detection (FLD) after derivatization enhances sensitivity and specificity. nih.gov For instance, HPLC can be used to fractionate samples before analysis by GC-MS, providing an additional layer of purification. rsc.orgresearchgate.net
| Technique | Principle | Sample Preparation | Key Advantages | Common Applications |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Requires derivatization to increase volatility (e.g., silylation). researchgate.net | High resolution and specificity, capable of multicomponent analysis. thieme-connect.com | Doping control, metabolic profiling. nih.govnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Can often analyze underivatized compounds, though derivatization can enhance detection. nih.gov | Versatile, applicable to a wide range of polarities, non-destructive. rsc.orgresearchgate.net | Analysis of pharmaceutical formulations, plasma samples. rsc.orgresearchgate.net |
Advanced Spectrometric Approaches for Definitive Structural Characterization and Metabolite Identification
Mass spectrometry (MS) is indispensable for the definitive structural characterization of androsterone heptanoate and its metabolites.
Tandem Mass Spectrometry (MS/MS): Coupled with either GC or LC, tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity for steroid analysis. thieme-connect.comnih.gov This technique is particularly valuable for differentiating between structurally similar steroid isomers. sigmaaldrich.com In MS/MS, a precursor ion is selected and fragmented to produce product ions, creating a specific fragmentation pattern that serves as a structural fingerprint of the molecule. nih.gov This allows for high-throughput analysis and is considered a gold standard for the clinical measurement of steroid hormones, often superseding immunoassays due to its superior specificity. endocrine-abstracts.orgbioanalysis-zone.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. This capability is crucial for identifying novel metabolites and for distinguishing between compounds with very similar nominal masses. nih.gov
The fragmentation patterns of derivatized steroids are key to their identification. For example, trimethylsilyl (TMS) derivatives of steroids exhibit characteristic fragmentation pathways in GC-MS analysis. nih.gov The study of these fragmentation patterns allows for the classification of different types of anabolic androgenic steroids based on their chemical structures. nih.gov
Development and Validation of Robust Bioanalytical Methodologies for In Vitro and Preclinical Specimen Analysis
The development of reliable bioanalytical methods is crucial for accurately quantifying androsterone heptanoate and its metabolites in complex biological matrices such as plasma, serum, and urine. nih.govresearchgate.net
Method Validation: A robust bioanalytical method must be validated to ensure its accuracy, precision, selectivity, sensitivity, and stability. researchgate.netjksus.orgjournalagent.com Key validation parameters include:
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. jksus.org
Accuracy and Precision: Intra- and inter-day precision and accuracy are assessed using quality control samples at different concentrations. jksus.orgingentaconnect.com The acceptance criteria for precision are typically within 15% (20% for the lower limit of quantification), and accuracy should be within 85-115%. jksus.org
Linearity: The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. jksus.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. ingentaconnect.com
Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. jksus.org
Recovery: The efficiency of the extraction process. jksus.org
Sample Preparation: Effective sample preparation is critical to remove interferences and concentrate the analyte. Common techniques include:
Liquid-Liquid Extraction (LLE): Used to separate the analyte from the biological matrix based on its solubility in immiscible solvents. medrxiv.org
Solid-Phase Extraction (SPE): A chromatographic technique used for sample clean-up and concentration. rsc.orgresearchgate.net
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ). jksus.org |
| Precision | Reproducibility of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ). jksus.org |
| Selectivity | Ability to measure the analyte without interference. | No significant interfering peaks at the retention time of the analyte. jksus.org |
| Linearity | Proportionality of response to concentration. | Correlation coefficient (r) > 0.99. ingentaconnect.com |
| Recovery | Extraction efficiency of the analyte from the matrix. | Consistent and reproducible. jksus.org |
Application of Isotope Labeling Techniques for Elucidating Complex Metabolic Pathways and Tracing Biotransformation
Isotope labeling is a powerful technique for tracing the metabolic fate of androsterone heptanoate. isotope.comnumberanalytics.com By introducing stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)) into the molecule, researchers can track its biotransformation and identify its metabolites. symeres.com
Isotope Dilution Mass Spectrometry (ID-MS): This is considered a reference method or "gold standard" in steroid analysis. thieme-connect.com It involves adding a known amount of a stable isotope-labeled version of the analyte (internal standard) to the sample at the beginning of the analytical procedure. usgs.govnih.gov Because the labeled internal standard has nearly identical chemical and physical properties to the unlabeled analyte, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. thieme-connect.comresearchgate.net Deuterium-labeled steroids are commonly used as internal standards in GC-MS and LC-MS/MS methods. nih.govnih.gov
Prodrug Research and Design Concepts Specific to Androsterone Esters
Theoretical Underpinnings and Principles of Steroid Prodrug Design
The fundamental principle of prodrug design is to chemically modify a biologically active compound to overcome pharmaceutical and pharmacokinetic barriers, thereby improving its clinical efficacy. core.ac.ukpharmatutor.org This is achieved by attaching a promoiety to the active drug, creating a new entity with more favorable properties, such as enhanced solubility, stability, or permeability. core.ac.ukresearchgate.netresearchgate.net Ideally, this promoiety is cleaved in vivo, either chemically or enzymatically, to release the parent drug at the desired site of action. core.ac.uk
In the context of steroid hormones like androsterone (B159326), the prodrug approach is particularly relevant. Steroids often face challenges such as poor oral bioavailability due to extensive first-pass metabolism in the liver. nih.govmdpi.com Esterification, the process of forming an ester, is a common and effective strategy to create prodrugs of steroids. nih.govresearchgate.net By converting a hydroxyl group on the steroid nucleus into an ester, the lipophilicity of the molecule is typically increased. This alteration can significantly impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile. pharmatutor.org
Key principles guiding the design of steroid prodrugs include:
Improving Bioavailability: A primary goal is to enhance the amount of active drug that reaches systemic circulation. For orally administered steroids, esterification can protect the drug from rapid degradation in the gastrointestinal tract and liver, allowing for greater absorption. oup.comnih.gov
Prolonging Duration of Action: Esterification can create a depot effect, where the prodrug is slowly released from the site of administration (e.g., intramuscular injection) and then gradually hydrolyzed to the active steroid. nih.gov The length of the ester side-chain is a critical factor, with longer chains generally leading to a slower release and longer duration of action. nih.gov
Site-Specific Delivery: Prodrugs can be designed to be activated by specific enzymes that are abundant in the target tissue. pharmatutor.orgoccams.com This approach aims to concentrate the active drug at its site of action, potentially reducing systemic side effects. occams.com
Enhancing Solubility: While esterification often increases lipophilicity, specific promoieties can be chosen to improve water solubility, which can be advantageous for certain formulations. researchgate.netnih.gov
The design process involves a careful balance of these factors to optimize the therapeutic profile of the steroid. researchgate.net
Strategies for Optimizing Bioavailability and Exploring Targeted Delivery Systems for Research Agents
Optimizing the bioavailability of research agents like androsterone esters is crucial for obtaining reliable and reproducible experimental results. Several strategies are employed to enhance the delivery and absorption of these compounds.
Esterification and Lipophilicity:
A primary strategy for improving the bioavailability of steroids is esterification. By attaching a fatty acid chain, such as heptanoate (B1214049), to the androsterone molecule, its lipophilicity is increased. scirp.org This enhanced lipophilicity can facilitate absorption through the lipid-rich cell membranes of the gastrointestinal tract. nih.gov Studies with other steroid esters have shown that the length of the ester chain influences the rate and extent of absorption. nih.gov For instance, longer-chain esters are generally absorbed more slowly, leading to a more sustained release of the active steroid. nih.gov
Targeted Delivery Systems:
Beyond simple esterification, advanced drug delivery systems are being explored to target specific tissues or cells, which can be particularly valuable in a research setting to elucidate site-specific mechanisms of action. nih.gov These systems aim to increase the concentration of the active compound at the desired location while minimizing exposure to other tissues.
Nanoparticle-Based Systems: Encapsulating steroid prodrugs within nanoparticles, such as liposomes or polymeric nanoparticles, can protect the drug from premature degradation and control its release. tandfonline.comdrug-dev.com The surface of these nanoparticles can be modified with ligands that bind to receptors overexpressed on target cells, thereby achieving active targeting. frontiersin.org
Antibody-Drug Conjugates (ADCs): In this approach, a prodrug is linked to an antibody that specifically recognizes an antigen on the surface of target cells. mdpi.com This strategy, known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT), can deliver a high concentration of the active drug directly to the site of interest. nih.gov
Gene-Directed Enzyme Prodrug Therapy (GDEPT): This two-step approach involves delivering a gene encoding a non-endogenous enzyme to the target tissue. nih.gov Subsequently, a prodrug that can only be activated by this specific enzyme is administered, ensuring site-specific release of the active compound. nih.gov
These targeted delivery strategies hold significant promise for enhancing the efficacy and specificity of steroid research agents.
Interactive Data Table: Strategies to Enhance Bioavailability
| Strategy | Mechanism | Potential Advantages for Research |
| Esterification | Increases lipophilicity, protecting from first-pass metabolism. | Improved oral absorption, sustained release profiles. oup.comnih.gov |
| Nanoparticles | Encapsulation protects the drug and allows for controlled release and potential for surface modification for targeting. | Enhanced stability, targeted delivery to specific cell types. tandfonline.comfrontiersin.org |
| ADEPT | An antibody directs an enzyme to a target site, which then activates a systemically administered prodrug. | High target specificity, reduced systemic exposure. nih.gov |
| GDEPT | A gene for a foreign enzyme is delivered to the target tissue, followed by the administration of a prodrug activated by that enzyme. | Very high specificity of drug activation at the target site. nih.gov |
Characterization of Enzymatic Activation Mechanisms of Androsterone Heptanoate (P) as a Prodrug
Androsterone heptanoate, as a prodrug, is biologically inactive until it undergoes enzymatic hydrolysis to release the active androsterone molecule. evitachem.com This activation process is primarily mediated by a class of enzymes known as esterases, which are ubiquitously present in the body, including the liver, plasma, and various tissues. jst.go.jpnih.gov
The fundamental reaction is the cleavage of the ester bond between androsterone and heptanoic acid. evitachem.com This hydrolysis restores the hydroxyl group at the C-3 position of the androsterone steroid nucleus, rendering it pharmacologically active. oup.com
Several factors can influence the rate and extent of this enzymatic activation:
Enzyme Specificity and Distribution: Different types of esterases are present in various tissues, and their substrate specificity can vary. nih.gov The rate of hydrolysis of androsterone heptanoate will depend on the affinity of these esterases for this particular ester.
Ester Chain Length: The length of the fatty acid chain attached to the steroid can significantly impact the rate of hydrolysis. Studies on other steroid esters have shown that both very short and very long chains may be hydrolyzed more slowly than medium-chain esters. nih.gov
Physicochemical Properties: The solubility and partitioning characteristics of the prodrug can affect its access to the enzymatic sites. mdpi.com
Once released, androsterone can be further metabolized. For instance, it can be converted to dihydrotestosterone (B1667394) (DHT) through the action of 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. wikipedia.org It can also undergo conjugation reactions, such as sulfation or glucuronidation, to facilitate its excretion from the body. evitachem.comwikipedia.org
Interactive Data Table: Factors Influencing Enzymatic Activation
| Factor | Description | Impact on Androsterone Heptanoate Activation |
| Esterase Activity | The presence and activity of esterase enzymes in tissues like the liver and plasma. nih.gov | Cleavage of the heptanoate ester bond to release active androsterone. evitachem.com |
| Ester Chain Length | The seven-carbon heptanoate chain. | Influences the rate of hydrolysis by esterases. nih.gov |
| Tissue Distribution | The location of esterase enzymes throughout the body. jst.go.jp | Determines where the prodrug is activated. |
| Subsequent Metabolism | Further conversion of the released androsterone. | Can be converted to other active androgens or conjugated for excretion. evitachem.comwikipedia.org |
Prospective Avenues in Prodrug Development for Enhanced Steroid Research Efficacy
The field of prodrug design is continuously evolving, with new strategies emerging to further enhance the efficacy and specificity of therapeutic and research agents, including steroid esters. researchgate.netmdpi.com Future research in the context of androsterone esters could explore several promising avenues.
Advanced Targeting Strategies:
Building upon current targeted delivery systems, future research could focus on developing "smart" prodrugs that respond to specific physiological or pathological cues. mdpi.com For example, prodrugs could be designed to be activated only in the presence of certain enzymes that are upregulated in specific disease states or in particular cellular compartments. nih.gov This could involve incorporating linkers that are sensitive to changes in pH or redox potential within the target microenvironment. acs.org
Mutual Prodrugs:
Another innovative approach is the development of mutual prodrugs, where two synergistic active compounds are linked together. researchgate.net In the case of androsterone, it could be co-formulated with another research agent to study combined effects or to enhance its activity at a specific target.
Computational and In Silico Design:
The use of computational modeling and in silico screening is becoming increasingly important in drug design. scscop.org These methods can be used to predict the ADME properties of novel androsterone esters with different promoieties, allowing for the rational design of prodrugs with optimized characteristics before they are synthesized and tested in the laboratory. scscop.org This can significantly streamline the development process and reduce the reliance on extensive animal testing.
Personalized Medicine Approaches:
As our understanding of individual variations in drug metabolism grows, there is potential for developing personalized prodrug strategies. researchgate.net Genetic variations in esterase activity, for example, could influence the activation of androsterone heptanoate. Future research could investigate how to tailor prodrug design to the specific metabolic profile of an individual or a particular experimental model.
The continued exploration of these and other novel prodrug strategies holds the potential to significantly advance the utility of androsterone esters as precise and effective tools in steroid research.
Future Research Trajectories and Unresolved Questions in Androsterone Heptanoate P Academic Inquiry
Identification and Functional Characterization of Novel Metabolizing Enzymes and Pathways
The metabolic fate of Androsterone (B159326) Heptanoate (B1214049) (P) is a critical area of ongoing research. While it is established that esterases hydrolyze the heptanoate ester to release androsterone, the specific enzymes involved and the subsequent metabolic pathways of androsterone itself warrant further investigation.
Androsterone is a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) and can be converted back to DHT, bypassing some conventional intermediates. wikipedia.org Its metabolism involves several key enzymes, including 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase. wikipedia.org The "backdoor pathway" of androgen synthesis, which can produce DHT from non-testosterone precursors, involves androsterone as an intermediate. clinicalgate.com This alternative pathway has been shown to be active in certain physiological and pathological states, such as 21-hydroxylase deficiency. oup.com
Future research should focus on identifying and characterizing the full spectrum of enzymes responsible for the hydrolysis of Androsterone Heptanoate (P) and the subsequent metabolism of androsterone. This includes enzymes from the cytochrome P450 superfamily and various hydroxysteroid dehydrogenases. clinicalgate.comcambridge.org The influence of genetic polymorphisms in these enzymes on the metabolic profile and activity of Androsterone Heptanoate (P) is another important avenue of inquiry. For instance, variations in genes like UGT2B17 and CYP7B1 have been shown to impact androgen disposition. ki.se
Key Unresolved Questions:
Which specific esterases are primarily responsible for the hydrolysis of Androsterone Heptanoate (P) in different tissues?
How do genetic variations in metabolizing enzymes influence individual responses to Androsterone Heptanoate (P)?
Table 1: Key Enzymes in Androsterone Metabolism
| Enzyme Family | Specific Enzyme(s) | Role in Androsterone Metabolism | Reference(s) |
| Hydroxysteroid Dehydrogenases (HSDs) | 3α-HSD, 17β-HSD | Interconversion of androsterone and other androgens like DHT. | wikipedia.org |
| Cytochrome P450 | CYP17A1 | Involved in the "backdoor" pathway of androgen synthesis. | clinicalgate.com |
| Aldo-Keto Reductases (AKRs) | AKR1C1-AKR1C4 | Catalyze the formation and inactivation of androgens. | genome.jp |
| UDP-Glucuronosyltransferases (UGTs) | UGT2B7, UGT2B17 | Glucuronidation of androsterone for excretion. | researchgate.net |
Advanced Computational Modeling and Simulation for Receptor Dynamics and Ligand Interactions
Understanding the interaction of Androsterone Heptanoate (P) and its active metabolite, androsterone, with the androgen receptor (AR) is fundamental to elucidating its mechanism of action. Advanced computational techniques offer powerful tools to explore these interactions at an atomic level.
Molecular dynamics (MD) simulations can provide insights into the dynamic process of ligand binding and the subsequent conformational changes in the AR that lead to its activation. nih.govresearchgate.net These simulations can help to identify key amino acid residues within the ligand-binding pocket that are crucial for the interaction with androsterone. semanticscholar.org Such computational approaches have been successfully used to study the binding of various odorant molecules to their receptors, a process that shares similarities with hormone-receptor interactions. nih.govoup.com
Future research can leverage these computational tools to:
Develop accurate 3D models of the Androsterone Heptanoate (P)-AR complex.
Simulate the binding kinetics and thermodynamics of androsterone to the AR.
Predict the impact of mutations in the AR on ligand binding and receptor activation.
Key Unresolved Questions:
What are the precise conformational changes induced in the androgen receptor upon binding of androsterone?
How does the binding of androsterone to the AR compare with that of other androgens like testosterone and DHT in terms of affinity and induced receptor dynamics?
Can computational models predict the biological activity of novel synthetic androgens based on their interaction with the AR?
Development of Innovative Preclinical Models for Investigating Specific Biological Systems
To fully understand the physiological effects of Androsterone Heptanoate (P), it is essential to utilize and develop innovative preclinical models that can accurately recapitulate human biology.
In vitro models, such as primary cell cultures and organoids, offer a controlled environment to study the direct effects of Androsterone Heptanoate (P) on specific cell types. For instance, human prostate hyperplasia (HPH) models are valuable for evaluating the inhibition of steroidogenic enzymes. nih.gov Reconstructed human skin models can be used to study the metabolism of xenobiotics, including steroids. nih.gov
In vivo models, particularly genetically engineered mouse models, are indispensable for studying the systemic effects of Androsterone Heptanoate (P) and its role in complex physiological processes. nih.gov These models allow for the investigation of the compound's influence on various organ systems and its potential involvement in different disease states.
Future research should focus on developing more sophisticated preclinical models, such as humanized mouse models and microfluidic "organ-on-a-chip" systems, to better predict the human response to Androsterone Heptanoate (P).
Key Unresolved Questions:
What are the most appropriate preclinical models to study the tissue-specific effects of Androsterone Heptanoate (P)?
How can we improve the translational relevance of preclinical findings to human clinical outcomes?
Can organoid technology be effectively utilized to model the long-term effects of Androsterone Heptanoate (P) on various tissues?
Integration of Multi-Omics Data for a Systems-Level Understanding of Androsterone Heptanoate (P) Actions
A systems-level understanding of the biological actions of Androsterone Heptanoate (P) requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. pharmalex.comfrontlinegenomics.com This integrative approach can provide a comprehensive picture of the molecular changes induced by the compound and help to identify novel biomarkers and therapeutic targets. researchgate.net
Multi-omics data integration can reveal complex regulatory networks and feedback loops that are not apparent from single-omics studies alone. researchgate.net For example, by combining transcriptomic and metabolomic data, researchers can link changes in gene expression to alterations in metabolic pathways. This approach has been used to study the relationship between serum steroid hormones and the gut microbiota in alcohol-associated liver disease. nih.gov
Future research should aim to apply multi-omics strategies to:
Identify the complete set of genes, proteins, and metabolites that are regulated by Androsterone Heptanoate (P).
Construct detailed signaling pathways and regulatory networks that are modulated by the compound.
Discover novel biomarkers that can be used to monitor the biological effects of Androsterone Heptanoate (P).
Key Unresolved Questions:
What are the key signaling pathways and molecular networks that mediate the effects of Androsterone Heptanoate (P) in different tissues?
Can multi-omics data be used to predict individual responses to Androsterone Heptanoate (P) and identify potential responders and non-responders?
How does the gut microbiome influence the metabolism and activity of Androsterone Heptanoate (P), and can this be elucidated through multi-omics approaches?
Q & A
Q. How can researchers enhance reproducibility when publishing data on Androsterone Heptanoate(P)?
- Methodological Answer : Follow FAIR principles:
- Data Deposition : Share raw HPLC/MS files in repositories like Zenodo .
- Detailed Protocols : Document synthesis and assay steps using protocols.io .
- Reagent Validation : Certify compound purity via third-party labs (e.g., ISO 17025-accredited facilities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
